![molecular formula C13H19NO B7632064 [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol](/img/structure/B7632064.png)
[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol is a chemical compound that has garnered significant attention in the scientific research community. It is a potent and selective inhibitor of a specific protein kinase known as PIM1. This kinase plays a crucial role in the regulation of numerous cellular processes, including cell proliferation, differentiation, and survival. The inhibition of PIM1 by this compound has been shown to have several potential applications in various areas of scientific research.
Mecanismo De Acción
The mechanism of action of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol involves the binding of the compound to the ATP-binding site of PIM1. This binding prevents the kinase from phosphorylating its downstream targets, leading to the inhibition of cell proliferation and survival. The selectivity of this compound for PIM1 over other kinases is due to the unique conformation of the ATP-binding site in PIM1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PIM1. Inhibition of PIM1 has been shown to lead to the inhibition of cancer cell growth, increased sensitivity to chemotherapy, and decreased inflammation. Additionally, this compound has been shown to have minimal toxicity in vivo, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol for lab experiments include its high selectivity for PIM1, its potency as an inhibitor, and its minimal toxicity in vivo. However, there are also some limitations to its use in lab experiments. The synthesis of this compound is complex and time-consuming, which can limit its availability for researchers. Additionally, the inhibition of PIM1 by this compound may not be specific to cancer cells, leading to potential off-target effects.
Direcciones Futuras
There are several future directions for the research and development of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol. One potential direction is the optimization of its synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective PIM1 inhibitors based on the structure of this compound. Additionally, further research is needed to determine the potential applications of this compound in the treatment of other diseases, such as viral infections and inflammatory disorders.
Métodos De Síntesis
The synthesis of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol involves a multi-step process that begins with the preparation of 3-bromoaniline. This intermediate is then reacted with cyclopropylmagnesium bromide to form the corresponding cyclopropylamine. The final step involves the reduction of this compound with lithium aluminum hydride to yield this compound. This synthesis method has been optimized and refined over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
The most significant application of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol in scientific research is as a PIM1 inhibitor. PIM1 is a protein kinase that is overexpressed in several types of cancer, making it an attractive target for cancer therapy. This compound has been shown to inhibit PIM1 in vitro and in vivo, leading to the inhibition of cancer cell growth and increased sensitivity to chemotherapy. Additionally, this compound has been shown to have potential applications in the treatment of other diseases, such as inflammatory disorders and viral infections.
Propiedades
IUPAC Name |
[3-(1-cyclopropylpropan-2-ylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(7-11-5-6-11)14-13-4-2-3-12(8-13)9-15/h2-4,8,10-11,14-15H,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAHBKOKASWWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1)NC2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

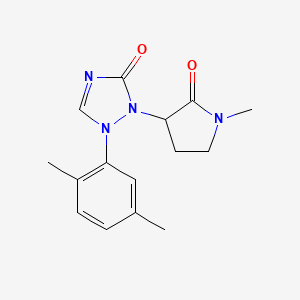
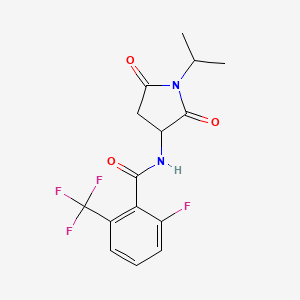
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridin-2-amine](/img/structure/B7631994.png)
![3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide](/img/structure/B7632001.png)
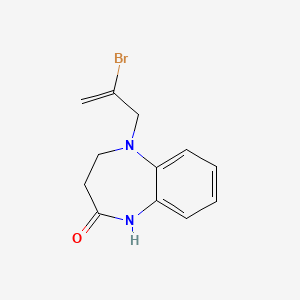
![3-[[4-(Dimethylamino)-6-methyl-1,3,5-triazin-2-yl]amino]-1-(2-methylpyrazol-3-yl)piperidin-2-one](/img/structure/B7632025.png)
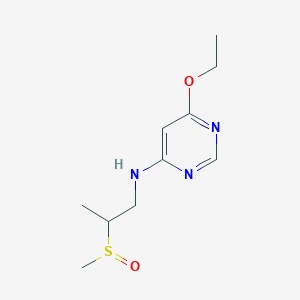
![N-(2-cyanoethyl)-1-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7632054.png)
![1-(2,5-Dimethylphenyl)-2-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-triazol-3-one](/img/structure/B7632061.png)
![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)
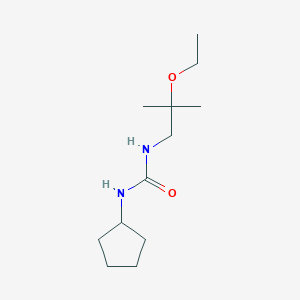
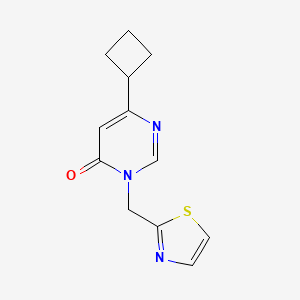
![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)